molecular formula C10H12N2O2 B1205766 5,7-Dihydroxytryptamine CAS No. 31363-74-3

5,7-Dihydroxytryptamine

Cat. No.: B1205766
CAS No.: 31363-74-3
M. Wt: 192.21 g/mol
InChI Key: LXWHQTNFZDTKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Neurotransmitter Depletion Studies

5,7-DHT is widely used to study the effects of serotonin depletion on behavior and neurophysiology. For instance, research has shown that administering 5,7-DHT leads to significant reductions in serotonin and norepinephrine levels in the hippocampus of mice. This depletion can be assessed through biochemical assays one week post-administration . These studies help elucidate the role of specific neurotransmitters in various behavioral outcomes.

Animal Models of Psychiatric Disorders

5,7-DHT has been employed in creating animal models for psychiatric disorders such as anxiety and depression. For example:

  • Anxiety Disorders : Localized lesions induced by 5,7-DHT in the amygdala have been shown to affect anxiety-related behaviors in rats. In these studies, serotonin depletion resulted in altered responses in established anxiety paradigms like the elevated plus-maze and punished drinking tests .
  • Depression Models : The compound's ability to induce serotonergic neuron loss allows researchers to investigate depression-like behaviors in rodents. Studies have indicated that mice with depleted serotonergic systems exhibit social impairments and increased anxiety-like behaviors .

Neurodegenerative Disease Research

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, 5,7-DHT has been used to explore the relationship between neurotransmitter depletion and disease progression. For instance:

  • Alzheimer's Disease : Research indicates that serotonergic dysfunction may contribute to cognitive decline in Alzheimer's models. By using 5,7-DHT to deplete serotonin levels, scientists can assess how this depletion correlates with behavioral deficits and neurochemical changes associated with Alzheimer's pathology .
  • Parkinson's Disease : Studies have utilized 5,7-DHT to investigate dopaminergic toxicity mechanisms related to α-synuclein aggregation. This approach helps identify potential therapeutic targets for mitigating neurodegeneration .

Case Study 1: Serotonin Depletion and Aging

A study investigated the dose-related effects of 5,7-DHT on serotonin and norepinephrine levels across different age groups in C57BL/6 mice. Results indicated that younger mice were more susceptible to serotonin depletion than older mice, suggesting age-related differences in neurotransmitter vulnerability . This finding has implications for understanding how aging affects neurotransmitter systems.

Case Study 2: Behavioral Changes Post-Lesion

Another study focused on the behavioral outcomes following localized lesions of serotonergic neurons using 5,7-DHT. The results demonstrated significant alterations in anxiety-related behaviors post-lesioning, reinforcing the role of serotonin in modulating anxiety responses . Such findings highlight the potential of 5,7-DHT as a tool for dissecting the neurobiological underpinnings of anxiety disorders.

Data Table: Summary of Research Findings

Study FocusFindingsImplications
Neurotransmitter DepletionDose-dependent serotonin/norepinephrine depletionInsight into neurotransmitter dynamics
Anxiety Disorder ModelsAltered behavior in elevated plus-maze testsUnderstanding anxiety mechanisms
Aging EffectsYounger mice more vulnerable to serotonin depletionImplications for age-related studies
Neurodegenerative Disease ModelsCorrelation between serotonin depletion and cognitive declinePotential therapeutic targets identified

Biological Activity

5,7-Dihydroxytryptamine (5,7-DHT) is a selective neurotoxin primarily affecting serotonergic neurons. Its biological activity has been extensively studied, revealing significant impacts on neurotransmitter levels, behavioral responses, and neurochemical pathways. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 5,7-DHT.

5,7-DHT acts as a neurotoxin that selectively depletes serotonin (5-HT) and norepinephrine (NE) in the brain. The mechanism involves the uptake of 5,7-DHT by serotonergic neurons, leading to neuronal damage and subsequent depletion of these neurotransmitters. Studies have shown that the administration of 5,7-DHT results in a significant and prolonged reduction in serotonin levels across various brain regions.

Neurochemical Effects

Research indicates that intracerebroventricular (i.c.v.) administration of 5,7-DHT leads to dose-dependent reductions in serotonin and norepinephrine. For instance:

  • Table 1: Duration of Effects on Monoamine Content in Brain
    TreatmentDuration (days)5-HT (ng/g)NE (ng/g)DA (ng/g)
    Control415 ± 25351 ± 17716 ± 33
    5,7-DHT14132 ± 4 *296 ± 16 *711 ± 38
    5,7-DHT30157 ± 24 *237 ± 18 *658 ± 76
    5,7-DHT90135 ± 10 *300 ± 10 *700 ± 39
    5,7-DHT270137 ± 12 *321 ± 15747 ± 38

P < 0.001 when compared with control .

This table illustrates the sustained impact of a single dose of 5,7-DHT on serotonin and norepinephrine levels over an extended period.

Behavioral Impact

Behaviorally, the effects of serotonin depletion induced by 5,7-DHT have been linked to alterations in anxiety and learning behaviors. For instance:

  • In studies assessing prepulse inhibition (PPI), rats with significant serotonin depletion exhibited reduced PPI responses. This suggests that serotonergic dysfunction can impair sensory processing and cognitive functions .
  • Lesions induced by local administration of the neurotoxin within the amygdala resulted in specific alterations in conflict behavior tests without affecting exploratory behavior .

Age-Related Sensitivity

The sensitivity to the neurotoxic effects of 5,7-DHT appears to vary with age. Research has shown that younger animals exhibit greater susceptibility to serotonin depletion compared to older ones. This differential vulnerability may have implications for understanding age-related neurodegenerative processes .

Case Studies

  • Neurotoxicity in Animal Models : A study involving C57BL/6 mice demonstrated that administration of varying doses of i.c.v. injected 5,7-DHT resulted in significant reductions in hippocampal norepinephrine and serotonin levels. Notably, older mice showed less susceptibility to serotonin depletion compared to younger cohorts .
  • Impact on Anxiety Disorders : In models exploring anxiety-related behaviors, lesions induced by localized administration of 5,7-DHT within the amygdala produced anxiolytic effects in punished drinking tests while leaving other behaviors intact .

Q & A

Basic Question: What methodological approaches are used to induce serotonin depletion using 5,7-DHT in animal models?

Answer:
5,7-DHT is administered via intracerebroventricular (ICV) or stereotaxic injections to selectively lesion serotonergic neurons. Key steps include:

  • Pretreatments : Co-administration of desmethylimipramine (DMI) to block noradrenaline (NA) uptake, improving specificity for serotonin (5-HT) neurons .
  • Dosage : Typical doses range from 50–75 µg (rats) to minimize off-target effects on dopamine (DA) or NA systems .
  • Validation : Post-treatment confirmation via high-performance liquid chromatography (HPLC) to quantify 5-HT reduction in the central nervous system (CNS) .
    Example Protocol : In rodents, ICV injection of 5,7-DHT (75 µg) with DMI pretreatment (25 mg/kg, 60 min prior) reduces CNS 5-HT by 40–60% without significant DA/NA depletion .

Basic Question: How do researchers validate the efficacy of 5,7-DHT-induced serotonin depletion?

Answer:

  • Biochemical Validation : HPLC analysis of tissue homogenates (e.g., brainstem, cortex) quantifies 5-HT and metabolite levels (e.g., 5-HIAA) .
  • Behavioral Assays : Tests like the 5-choice serial reaction time task (5-CSRTT) measure impulsivity, where 5,7-DHT-lesioned rodents show increased premature responses .
  • Immunohistochemistry : Staining for serotonin transporters (SERT) or tryptophan hydroxylase (TPH) confirms neuronal loss .

Advanced Question: How can contradictory behavioral outcomes after 5,7-DHT administration be resolved?

Answer:
Contradictions arise from species-specific responses and compensatory mechanisms:

  • Example 1 : In crayfish, 5,7-DHT reduced 5-HT levels but did not alter aggression, suggesting non-serotonergic pathways compensate for behavioral resilience .
  • Example 2 : In rats, 5,7-DHT-induced 5-HT depletion increased locomotor activity but showed anxiolytic effects, complicating interpretation due to neurotoxicity confounding behavioral assays .
    Resolution : Use complementary methods (e.g., genetic 5-HT depletion models like Tph2 knockouts) to isolate serotonin-specific effects .

Advanced Question: What factors influence the selectivity of 5,7-DHT for serotonergic neurons?

Answer:

  • Pretreatment Protocols : DMI or nisoxetine blocks NA uptake, reducing 5,7-DHT’s affinity for noradrenergic terminals .
  • Route of Administration : ICV injections in rats preferentially target 5-HT neurons, while intraparenchymal injections in the medial forebrain bundle (MFB) non-specifically damage DA and 5-HT pathways .
  • Species Differences : In mollusks (e.g., Limax), 5,7-DHT selectively depletes 5-HT without affecting catecholamines, unlike mammalian models .

Advanced Question: What are the long-term neuroanatomical consequences of 5,7-DHT lesions?

Answer:

  • Axon Degeneration : 5,7-DHT induces retrograde degeneration of 5-HT axons, reducing serotonergic innervation in target regions (e.g., ventral horn of the spinal cord) .
  • Compensatory Sprouting : Surviving 5-HT neurons may sprout collaterals, partially restoring function over weeks .
  • Developmental Impact : Neonatal 5,7-DHT administration alters brain maturation, leading to persistent behavioral deficits (e.g., anxiety-like phenotypes) .

Advanced Question: How do compensatory mechanisms confound chronic 5,7-DHT studies?

Answer:
Chronic 5,7-DHT exposure triggers adaptive responses:

  • Receptor Upregulation : 5-HT1A autoreceptors may desensitize, increasing firing rates of surviving neurons .
  • Enzymatic Compensation : Tryptophan hydroxylase activity increases in residual neurons to maintain baseline 5-HT synthesis .
    Experimental Mitigation : Use acute lesion models or combine 5,7-DHT with irreversible synthesis inhibitors (e.g., para-chlorophenylalanine) .

Advanced Question: How is 5,7-DHT used to study interactions between serotonin and other neurotransmitter systems?

Answer:

  • Dopamine-Serotonin Crosstalk : 5,7-DHT lesions in the nucleus accumbens enhance cocaine’s reinforcing efficacy, revealing 5-HT’s inhibitory role in DA-mediated reward pathways .
  • Multi-Toxin Models : Co-lesioning with 6-hydroxydopamine (6-OHDA) in rats dissects 5-HT/DA interactions in Parkinsonian symptoms .

Advanced Question: What are the limitations of 5,7-DHT in neurodevelopmental studies?

Answer:

  • Neonatal Toxicity : Early-life 5,7-DHT administration disrupts synaptic pruning and cortical connectivity, complicating interpretation of adult phenotypes .
  • Off-Target Effects : Developmental models require lower doses (10–20 µg) to avoid systemic toxicity .

Advanced Question: How is 5,7-DHT applied in impulsivity and decision-making research?

Answer:

  • Delay Discounting : 5,7-DHT lesions in the dorsal raphe nucleus increase impulsive choices in rodents, modeled using operant tasks like the 5-CSRTT .
  • Pharmacological Challenges : Post-lesion administration of 5-HT1A agonists (e.g., 8-OH-DPAT) rescues impulsive phenotypes, validating serotonergic mechanisms .

Advanced Question: What ethical considerations arise from 5,7-DHT’s neurotoxicity?

Answer:

  • Animal Welfare : Dose-dependent motor deficits (e.g., ataxia) require stringent monitoring .
  • Alternatives : Genetic models (e.g., SERT knockouts) or optogenetic silencing reduce reliance on neurotoxins .

Properties

IUPAC Name

3-(2-aminoethyl)-1H-indole-5,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14/h3-5,12-14H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWHQTNFZDTKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185285
Record name 5,7-Dihydroxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31363-74-3
Record name 3-(2-Aminoethyl)-1H-indole-5,7-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31363-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxytryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-aminoethyl)-1H-indole-5,7-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.977
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,7-DIHYDROXYTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4K1D1H82S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,7-Dihydroxytryptamine
5,7-Dihydroxytryptamine
5,7-Dihydroxytryptamine
5,7-Dihydroxytryptamine
5,7-Dihydroxytryptamine
5,7-Dihydroxytryptamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.